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molecular formula C14H14O4 B8802477 Methyl 1,4-dimethoxy-2-naphthoate CAS No. 127536-35-0

Methyl 1,4-dimethoxy-2-naphthoate

Cat. No. B8802477
M. Wt: 246.26 g/mol
InChI Key: YCLPKVULIDNCMN-UHFFFAOYSA-N
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Patent
US06656926B2

Procedure details

A solution of lithium aluminum hydride (29.2 mL, 29.2 mmol, 1 M in ether) in ether (30 mL) was heated to reflux under argon. A solution of ester 22 (7.18 g, 29.2 mmol) in ether (30 mL) and THF (8 mL) was added dropwise over 35 min via an addition funnel. The milky yellow mixture was refluxed for 3 h and then cooled to 0° C. Methanol (10 mL) was added dropwise and the resulting clear yellow solution was stirred for 1 h. Saturated NH4Cl (20 mL) and aqueous HCl (5 mL, 10%) were added and the mixture was extracted with ether (6×). The combined organic layers were washed with saturated Na2CO3 (2×) and H2O (2×), dried (MgSO4), filtered and evaporated. Column chromatography of the crude product (35:65 EtOAc:hexanes) afforded 23a (5.82 g, 92%) as a pink solid; Rf=0.48 (35:65 EtOAc:hexanes); mp=69-70° C.; lit mp=68-70° C.25; 1H NMR (CDCl3): δ 8.23 (dd, 1H), 8.03 (dd, 1H), 7.52 (m, 2H), 6.82 (s, 1H), 4.89 (s, 2H), 3.99 (s, 3H), 3.92 (s, 3H), 1.95 (bs, 1H).
Quantity
29.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.18 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([O:19][CH3:20])=[CH:11][C:10]=1[C:21](OC)=[O:22].[NH4+].[Cl-].Cl>CCOCC.C1COCC1.CO>[CH3:7][O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([O:19][CH3:20])=[CH:11][C:10]=1[CH2:21][OH:22] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
29.2 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.18 g
Type
reactant
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting clear yellow solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon
TEMPERATURE
Type
TEMPERATURE
Details
The milky yellow mixture was refluxed for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (6×)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated Na2CO3 (2×) and H2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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